4-(decyloxy)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-(Decyloxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylene]benzohydrazide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a decyloxy group, a dimethoxyphenyl group, and a benzohydrazide moiety. The molecular formula of this compound is C24H30N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylene]benzohydrazide typically involves the following steps:
Formation of the Decyloxybenzaldehyde Intermediate: The initial step involves the preparation of 4-decyloxybenzaldehyde. This can be achieved by reacting 4-hydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate.
Condensation Reaction: The 4-decyloxybenzaldehyde is then condensed with 2,4-dimethoxybenzaldehyde in the presence of hydrazine hydrate to form the desired benzohydrazide compound. The reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-(Decyloxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)-2-hydroxyphenyl(phenyl)methanone: Similar structure with a hydroxyl group instead of a hydrazide moiety.
4-(Decyloxy)-m-anisaldehyde: Similar structure with an aldehyde group instead of a hydrazide moiety.
Uniqueness
4-(Decyloxy)-N’-[(E)-(2,4-dimethoxyphenyl)methylene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H36N2O4 |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-decoxy-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C26H36N2O4/c1-4-5-6-7-8-9-10-11-18-32-23-15-12-21(13-16-23)26(29)28-27-20-22-14-17-24(30-2)19-25(22)31-3/h12-17,19-20H,4-11,18H2,1-3H3,(H,28,29)/b27-20+ |
InChI Key |
VMENABVDELFKMU-NHFJDJAPSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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